N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-17-8-9-18(26)24(17)13-5-3-4-12(10-13)20(27)23-21-22-19-14-6-1-2-7-15(14)28-11-16(19)29-21/h1-7,10H,8-9,11H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVQMKWJABVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a chromeno-thiazole core, which is known for its bioactive properties. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate precursors to form the chromeno-thiazole structure followed by the introduction of the pyrrolidinyl group. Common reagents include catalysts such as acidic ionic liquids and solvents like ethylene glycol to enhance yield and purity.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds with a similar chromeno-thiazole framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth effectively, with some displaying minimum inhibitory concentrations (MICs) below 10 µM against various pathogens .
2. Anticancer Properties:
The anticancer potential of this compound has been evaluated through in vitro assays. The MTT assay demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve interaction with specific molecular targets such as enzymes or receptors implicated in cancer proliferation or microbial resistance. For example, the compound may act as an allosteric modulator in critical metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study published in Pharmaceutical Research, this compound was tested against several cancer cell lines including breast and lung cancer models. The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules, emphasizing substituents, biological activity, and synthesis pathways.
Key Structural and Functional Insights:
Chromene vs. Chromeno-Thiazole Cores: The target compound’s chromeno-thiazole fusion (vs. simple chromene in ) introduces a sulfur-containing heterocycle, which may improve metabolic stability or binding affinity to sulfur-rich enzyme pockets.
Sulfamoyl (compound 50) and cyano (compound in ) groups demonstrate how electron-withdrawing substituents modulate activity in NF-κB pathways or synthetic routes .
Biological Activity: Aminothiazole-benzamide hybrids (e.g., compound 50) show prolonged NF-κB activation, suggesting the target compound’s thiazole moiety could similarly interact with inflammatory pathways . Chromene derivatives in are primarily synthetic intermediates, underscoring the target compound’s advanced structural complexity and hypothesized bioactivity.
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves multi-step reactions analogous to those in , such as chromene-thiazole cyclization followed by benzamide coupling.
- Knowledge Gaps: Limited empirical data on solubility, toxicity, and specific target interactions necessitate further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
